molecular formula C7H14S3 B14358858 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane CAS No. 93788-29-5

4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane

Cat. No.: B14358858
CAS No.: 93788-29-5
M. Wt: 194.4 g/mol
InChI Key: KYFPPWRXGGIWHG-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is an organic compound that belongs to the class of dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms. The presence of methyl groups and a methylsulfanyl group in its structure makes it unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a dithiol with a methylating agent in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane involves its interaction with specific molecular targets. The presence of sulfur atoms in its structure allows it to form strong interactions with metal ions and other electrophilic species. These interactions can modulate various biochemical pathways and processes, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-(methylsulfanyl)pyrimidine
  • 6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol

Uniqueness

4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane is unique due to its specific structural features, such as the dithiolane ring and the presence of both methyl and methylsulfanyl groups

Properties

93788-29-5

Molecular Formula

C7H14S3

Molecular Weight

194.4 g/mol

IUPAC Name

4,5-dimethyl-2-(methylsulfanylmethyl)-1,3-dithiolane

InChI

InChI=1S/C7H14S3/c1-5-6(2)10-7(9-5)4-8-3/h5-7H,4H2,1-3H3

InChI Key

KYFPPWRXGGIWHG-UHFFFAOYSA-N

Canonical SMILES

CC1C(SC(S1)CSC)C

Origin of Product

United States

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